tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as tert-butyl (1R,4R)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate, is a chemical substance with the InChI code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 . This indicates that the compound has a bicyclic structure with a carbamate functional group attached to a tert-butyl group.Scientific Research Applications
Synthesis and Structural Studies
Conformational Analysis and Synthesis of Analogs : The molecule has been utilized in the synthesis of analogs such as glutamic acid analogs, demonstrating its versatility in molecular design (Hart & Rapoport, 1999).
Development of Scalable Synthetic Routes : Efficient, scalable synthetic routes have been developed for the enantiomerically pure forms of related tert-butyl azabicycloheptane derivatives, highlighting its significance in large-scale organic synthesis (Maton et al., 2010).
Innovations in Organic Chemistry : Its synthesis involves innovative organic chemistry techniques, such as transannular alkylation, demonstrating its role in advancing chemical synthesis methodologies (Campbell et al., 2009).
Application in Drug Development and Molecular Probes
Use in Peptidomimetics : The molecule's derivatives have been explored for the generation of peptidomimetics, serving as a scaffold for potential therapeutic agents (Moreno‐Vargas et al., 2003).
Investigation of Molecular Interactions : It has been employed in studying molecular interactions, such as binding affinities and receptor targeting, offering insights into drug-receptor dynamics (Eigenmann et al., 1989).
Methodological Contributions and Chemical Intermediates
Chemical Intermediate in Synthesis : The molecule serves as an intermediate in various synthetic pathways, aiding in the construction of more complex molecular structures (Li et al., 2012).
Advancements in Chiral Synthesis : Its use in chirospecific syntheses underscores its importance in producing optically pure compounds, crucial for chiral drug development (Campbell & Rapoport, 1996).
properties
IUPAC Name |
tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-IWSPIJDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.